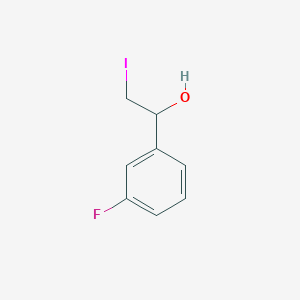
1-(3-Fluorophenyl)-2-iodoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-2-iodoethan-1-ol is an organic compound that features a fluorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-iodoethan-1-ol typically involves the reaction of 3-fluorobenzene with ethylene oxide in the presence of a strong base, followed by iodination. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)-2-oxoethan-1-ol or 1-(3-Fluorophenyl)-2-carboxyethan-1-ol.
Reduction: 1-(3-Fluorophenyl)-2-ethanol.
Substitution: 1-(3-Fluorophenyl)-2-chloroethan-1-ol or 1-(3-Fluorophenyl)-2-bromoethan-1-ol.
Scientific Research Applications
1-(3-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the iodine atom may facilitate specific interactions or modifications. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-(3-Fluorophenyl)-2-chloroethan-1-ol
- 1-(3-Fluorophenyl)-2-bromoethan-1-ol
- 1-(3-Fluorophenyl)-2-ethanol
Comparison: 1-(3-Fluorophenyl)-2-iodoethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and bromo analogs. The fluorophenyl group also contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
InChI Key |
ZWKJZTMHENFXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
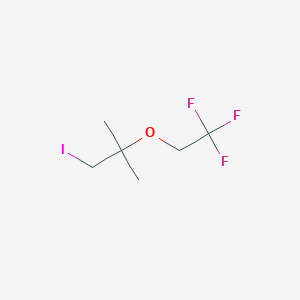
![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)


![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
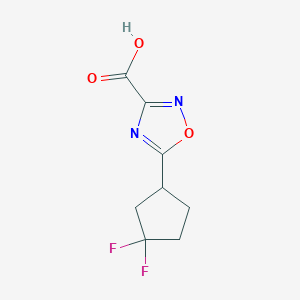
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
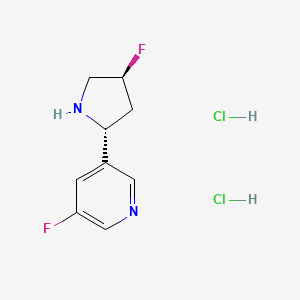
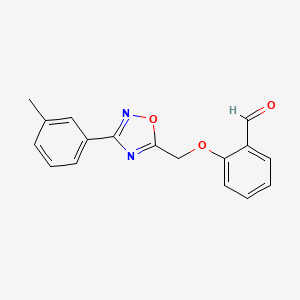
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
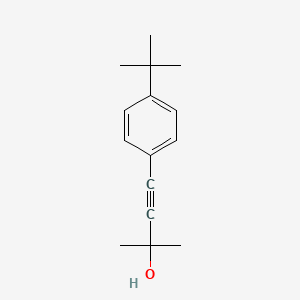
![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
